Product packaging for Ytterbium dtpa(Cat. No.:CAS No. 20694-23-9)

Ytterbium dtpa

Cat. No.: B1201891
CAS No.: 20694-23-9
M. Wt: 561.35 g/mol
InChI Key: NPTWZTXWSPAEMI-UHFFFAOYSA-I
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Description

Ytterbium DTPA is a chelation complex formed from the rare earth element ytterbium and diethylenetriaminepentaacetic acid (DTPA), an aminopolycarboxylic acid known for its high affinity for metal cations. The conjugate base of DTPA is an octadentate ligand that forms highly stable complexes, with formation constants approximately 100 times greater than those of EDTA. This stability is crucial for its application in research, particularly in the development of contrast agents for medical imaging. Studies have demonstrated that Yb-DTPA acts as an effective contrast agent in magnetic resonance imaging (MRI), where its mechanism is predominantly based on magnetic susceptibility. Furthermore, it has been investigated as a prototype liver-specific contrast agent for computed tomography (CT), with research indicating good tolerability and useful enhancement properties. Beyond imaging, Yb-DTPA serves as a valuable tool in physiological research. Its renal clearance has been shown to be similar to that of inulin, suggesting its potential application in preclinical models for the estimation of the glomerular filtration rate (GFR). The complex is also relevant in studies involving the decorporation of heavy metal ions, leveraging the strong chelating properties of the DTPA backbone. This product, this compound, is supplied For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, nor for diagnostic, therapeutic, or any clinical procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N3O10Yb-2 B1201891 Ytterbium dtpa CAS No. 20694-23-9

Properties

CAS No.

20694-23-9

Molecular Formula

C14H18N3O10Yb-2

Molecular Weight

561.35 g/mol

IUPAC Name

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;ytterbium(3+)

InChI

InChI=1S/C14H23N3O10.Yb/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-5

InChI Key

NPTWZTXWSPAEMI-UHFFFAOYSA-I

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Yb+3]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Yb+3]

Other CAS No.

20694-23-9

Synonyms

Yb-DTPA
ytterbium DTPA
ytterbium DTPA, dihydride salt
ytterbium DTPA, dihydride salt, (169)Yb-labeled
ytterbium DTPA, disodium salt

Origin of Product

United States

Synthetic Strategies and Precursor Chemistry for Ytterbium Dtpa and Its Derivatives

Methodologies for DTPA Ligand Functionalization and Conjugation for Ytterbium Chelation

The versatility of the DTPA ligand stems from its amenability to chemical modification, allowing it to be conjugated to larger molecules such as proteins, antibodies, or nanoparticles while retaining its strong chelating ability for the ytterbium(III) ion. mdpi.com Functionalization strategies primarily involve two approaches: modification of the DTPA backbone or activation of a carboxylate group for covalent bonding.

One common method involves the use of cyclic diethylenetriaminepentaacetic acid dianhydride (cDTPAA). researchgate.net This reactive intermediate readily couples with amine groups on biomolecules, such as the lysine (B10760008) residues of immunoglobulins, to form a stable amide bond. researchgate.net The reaction conditions, including the molar ratio of cDTPAA to the target molecule and the pH of the buffer system, are critical for optimizing the conjugation yield. Studies have shown that a carbonate buffer at a pH of 8.5 can be effective for such conjugation systems. researchgate.net

Another approach is the functionalization of the DTPA backbone itself. nih.gov This can create a ligand with altered properties, such as improved stability. For instance, monoalkylation of diethylenetriamine (B155796) can be performed to introduce a functional group on one of the terminal carboxymethyl arms, providing a specific site for conjugation without significantly compromising the coordination sphere for the metal ion. nih.gov More complex, multi-step syntheses can produce DTPA analogues with tailored functionalities, such as hydrophobic substituents or linkers for attachment to specific targets. nih.gov These synthetic routes often involve the use of protecting groups to ensure selective reactions at the desired positions on the ligand. nih.gov

The table below summarizes key strategies for DTPA functionalization.

Functionalization StrategyReactive Species/MethodTarget MoietyPurpose
Carboxylate Activation Cyclic DTPA Dianhydride (cDTPAA)Primary Amines (e.g., on proteins)Conjugation to biomolecules researchgate.net
Backbone Modification Monoalkylation of DiethylenetriamineDTPA BackboneIntroduce specific functional groups nih.gov
Multi-step Synthesis Protected Intermediates, AlkylationDTPA BackboneCreate highly tailored, amphiphilic ligands nih.gov

Optimized Chelation Protocols for Ytterbium(III) Integration into DTPA Frameworks

The integration of the ytterbium(III) ion into the DTPA framework is a critical step that requires optimized conditions to ensure high chelation efficiency and stability of the resulting complex. The process is generally rapid, often occurring within minutes at room temperature. nih.gov

A typical synthesis starts with a salt of ytterbium, most commonly ytterbium(III) chloride (YbCl₃) or ytterbium(III) oxide (Yb₂O₃). nih.govrsna.org If starting from the oxide, it is first dissolved in an acid, such as hydrochloric acid (HCl), to form the soluble chloride salt. tums.ac.ir The YbCl₃, often in a dilute HCl solution, is then mixed with an aqueous solution of DTPA. rsna.org

A crucial parameter in the chelation protocol is pH. The reaction mixture's pH is carefully adjusted to a neutral or slightly alkaline range, typically between 6.5 and 7.0, using a base like sodium hydroxide (B78521) (NaOH). rsna.org This deprotonates the carboxylic acid groups of the DTPA, making the ligand an effective chelator for the positively charged Yb³⁺ ion. Studies have shown that the complex remains stable across a pH range of 5 to 8. rsna.org

To drive the reaction to completion and ensure maximum chelation, a molar excess of the DTPA ligand is often used. Research indicates that a 3- to 10-fold molar excess of DTPA is sufficient for achieving maximum binding, particularly when working with high concentrations of ytterbium. rsna.org Once formed, the Yb-DTPA complex is highly stable and can be sterilized, for example by autoclaving, without significant degradation. rsna.org

The following table outlines a typical set of optimized conditions for Yb-DTPA chelation based on radiochemical research. rsna.org

ParameterOptimized ConditionRationale
Ytterbium Precursor Ytterbium(III) chloride (YbCl₃) in dilute HClHigh solubility in aqueous media rsna.org
DTPA Form Aqueous solutionAllows for efficient mixing and reaction rsna.org
pH 6.5 - 7.0Optimizes deprotonation of DTPA for chelation rsna.org
Molar Ratio 3-10 molar excess of DTPAEnsures complete complexation of ytterbium rsna.org
Sterilization Autoclaving (e.g., 15 psi for 20 mins)The final product is heat stable rsna.org

Purification and Isolation Techniques for High-Purity Ytterbium DTPA Complexes in Research

Achieving high purity is essential for the application of Yb-DTPA complexes. The purification strategy depends on the nature of the impurities, which can include unreacted ytterbium ions, excess DTPA ligand, or byproducts from conjugation reactions.

For Yb-DTPA complexes conjugated to large biomolecules like antibodies, gel filtration chromatography is a common and effective method. Using a minicolumn, it can efficiently separate the large, labeled antibody from smaller molecules like free DTPA and unconjugated ytterbium. researchgate.net

Ion-exchange chromatography is a powerful technique for separating lanthanide ions and their chelates. researchgate.net Cation-exchange columns can be used to capture unreacted Yb³⁺ ions, allowing the negatively charged Yb-DTPA complex to pass through. This method is particularly crucial when producing no-carrier-added radiolabeled complexes, where separating the target radionuclide from the bulk target material is necessary. researchgate.net

In non-radioactive synthesis, crystallization or precipitation can be used for isolation. The Yb-DTPA complex can be isolated by evaporating the solvent or by adding a water-miscible organic solvent, such as ethanol (B145695) or acetone, to the aqueous reaction mixture to precipitate the complex salt. google.com

The purity of the final product, especially in radiochemistry, is often assessed using thin-layer chromatography (TLC) or radio-TLC (RTLC). tums.ac.irnih.gov This technique can effectively separate the Yb-DTPA complex from free ytterbium ions. For example, using an aqueous DTPA solution as the mobile phase, the free Yb³⁺ ion migrates up the plate (Rf ≈ 1.0) while the larger, chelated complex remains at the origin (Rf ≈ 0.0). nih.gov

Isotopic Labeling Approaches for this compound (e.g., Yb-169, Yb-175) in Radiochemistry Research

In radiochemistry, Yb-DTPA is labeled with radioactive isotopes of ytterbium, primarily Ytterbium-169 (¹⁶⁹Yb) and Ytterbium-175 (¹⁷⁵Yb), for use in various research applications. ncats.ioresearchgate.net

Isotope Production The production method for the radionuclide is a critical first step.

¹⁶⁹Yb : This isotope is typically produced by the neutron irradiation of enriched stable ¹⁶⁸Yb targets. rsna.org The stable isotope ¹⁶⁸Yb has a very high thermal neutron capture cross-section, which allows for the production of ¹⁶⁹Yb with a high specific activity. rsna.org

¹⁷⁵Yb : This isotope is produced by the neutron irradiation of ytterbium oxide (Yb₂O₃) targets. tums.ac.irresearchgate.net Using natural ytterbium targets can lead to the co-production of other isotopes, such as ¹⁶⁹Yb, as radionuclidic impurities. nih.gov

Labeling and Chelation Following irradiation, the ytterbium target (e.g., Yb₂O₃) is dissolved in hydrochloric acid to produce the ytterbium chloride (¹⁶⁹YbCl₃ or ¹⁷⁵YbCl₃) precursor. rsna.orgtums.ac.ir This solution is the starting material for the chelation reaction with DTPA. The labeling procedure follows the optimized protocols described in section 2.2, involving pH adjustment to ~7 and ensuring a molar excess of the DTPA ligand to achieve high radiochemical purity. rsna.org The final product is a stable, aqueous solution of [¹⁶⁹Yb]DTPA or [¹⁷⁵Yb]DTPA that can be sterilized by autoclaving. rsna.org

Properties of Ytterbium Radioisotopes for DTPA Labeling The choice between ¹⁶⁹Yb and ¹⁷⁵Yb depends on the specific requirements of the research, such as the desired half-life and emission characteristics.

IsotopeHalf-LifePrimary Decay ModeKey Gamma Ray EnergiesProduction Route
Ytterbium-169 (¹⁶⁹Yb) 32.014 days wikipedia.orgElectron Capture wikipedia.org63 keV, 198 keV rsna.orgNeutron irradiation of ¹⁶⁸Yb rsna.org
Ytterbium-175 (¹⁷⁵Yb) 4.185 days wikipedia.orgBeta (β⁻) Emission wikipedia.org113 keV, 286 keV, 396 keV nih.govNeutron irradiation of Yb₂O₃ tums.ac.ir

The final radiolabeled preparation's stability and purity are confirmed over time and under various storage conditions to ensure its suitability for research applications. rsna.org

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidating Ytterbium DTPA Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of Ytterbium-DTPA complexes in solution. utoronto.ca The paramagnetic nature of the Yb³⁺ ion induces significant shifts in the NMR signals of the ligand nuclei, known as Lanthanide-Induced Shifts (LISs). researchgate.net The magnitude and direction of these shifts are highly sensitive to the geometry of the complex. researchgate.net

Variable temperature ¹⁷O NMR studies have been employed to probe the internal dynamics of lanthanide-DTPA chelates in aqueous solutions. researchgate.netacs.org For paramagnetic systems like Yb-DTPA, the signals for both non-chelating and chelating oxygen atoms can be detected. researchgate.net Analysis of the temperature dependence of paramagnetic chemical shifts in ¹H NMR spectra of [Yb(H₂O)(DTPA)]²⁻ has also been conducted to understand its thermosensitive properties. researchgate.net These studies reveal information about fluxional processes, such as the rotation of the carboxylate groups and racemization. acs.org

The presence of the paramagnetic Yb³⁺ can also be exploited in biomolecular NMR. Lanthanide chelators like DTPA can be attached to proteins, allowing for the use of paramagnetic effects, such as pseudocontact shifts (PCS) and paramagnetic relaxation enhancement (PRE), to obtain long-range structural and dynamic information on proteins and their complexes. plos.orgnih.gov

Table 1: Representative NMR Techniques for this compound Analysis

NMR TechniqueInformation ObtainedKey Findings for Yb-DTPA and related complexes
¹H NMRProvides information on the proton environment and paramagnetic shifts. researchgate.netTemperature-dependent chemical shifts in [Yb(H₂O)(DTPA)]²⁻ have been studied. researchgate.net
¹⁷O NMRElucidates the dynamics of coordinated and non-coordinated oxygen atoms. researchgate.netacs.orgReveals fluxional processes like carboxylate group rotation in lanthanide-DTPA complexes. acs.org
Paramagnetic NMR (using Yb-DTPA tags)Determines long-range structural and dynamic restraints in biomolecules. nih.govDTPA-like tags with Yb³⁺ are used to induce PCS and PRE for protein structure analysis. nih.gov

Luminescence and Absorption Spectroscopic Methods for Electronic Structure and Coordination Environment Analysis of this compound

Luminescence and absorption spectroscopy are crucial for characterizing the electronic structure and coordination environment of Ytterbium-DTPA. Yb³⁺ exhibits near-infrared (NIR) luminescence, typically with a primary emission peak around 980 nm. nih.gov However, the direct excitation of Yb³⁺ is inefficient due to its low molar absorptivity. edinst.comresearchgate.net

To overcome this, the DTPA ligand is often modified with a sensitizing chromophore, creating an "antenna effect." edinst.comqmul.ac.uk This chromophore absorbs light at a specific wavelength and transfers the energy to the Yb³⁺ ion, which then luminesces. edinst.com The excitation spectra of these sensitized complexes often match the absorption spectra of the chromophore, providing direct evidence of this energy transfer. qmul.ac.ukpsu.edu

Luminescence lifetime measurements provide insights into the coordination environment of the Yb³⁺ ion, particularly the number of coordinated water molecules, which can quench the luminescence. researchgate.net Time-resolved luminescence spectroscopy can also reveal the kinetics of energy transfer from the sensitizer (B1316253) to the lanthanide ion. psu.edu Absorption spectra of Yb³⁺ complexes, although showing weak f-f transitions, can also be used to study the complex in solution. researchgate.net

Table 2: Spectroscopic Data for Yb-DTPA and Related Complexes

Spectroscopic ParameterTypical Value/RangeSignificance
Yb³⁺ Emission Maximum~980 nmCharacteristic NIR emission of the Ytterbium ion. nih.gov
Excitation Wavelength (Sensitized)Varies with chromophore (e.g., ~331-488 nm)Corresponds to the absorption maximum of the "antenna" molecule. nih.govfrontiersin.org
Luminescence LifetimeMicrosecond (µs) rangeSensitive to the coordination environment and quenching by solvent molecules. chemrxiv.org

X-ray Diffraction and Scattering Studies for Solid-State and Solution-Phase Structural Determination of this compound Complexes

X-ray diffraction is the definitive method for determining the solid-state structure of Ytterbium-DTPA complexes. researchgate.net Single-crystal X-ray diffraction studies have revealed that in the solid state, the Yb³⁺ ion is typically nine-coordinate. wikipedia.orgnii.ac.jp The coordination sphere is formed by the three nitrogen atoms and five oxygen atoms of the octadentate DTPA⁵⁻ ligand, with the ninth coordination site occupied by a water molecule. wikipedia.orgnii.ac.jp The coordination geometry is often described as a capped square antiprism or a tricapped trigonal prism. nii.ac.jp

In some cases, dimeric structures have been observed where a carboxylate oxygen from an adjacent complex coordinates to the lanthanide ion. nii.ac.jp These structural studies are fundamental for understanding the bonding and stereochemistry of the complex.

Lanthanide complexes, including those with DTPA, are also utilized in X-ray crystallography of biological macromolecules. plos.orgillinois.edunih.gov The large anomalous scattering signal from the lanthanide ion can be used to solve the phase problem in protein crystallography. illinois.edunih.gov

Table 3: Crystallographic Data for a Representative Lanthanide-DTPA Complex

ParameterK₂[Eu(DTPA)(H₂O)]·5H₂O
Crystal SystemTriclinic
Space GroupP-1
Coordination Number9
Coordination GeometryPseudo-monocapped square antiprism
Coordinated Atoms3 N (DTPA), 5 O (DTPA), 1 O (H₂O)
Data for the isostructural Europium complex is provided as a representative example. researchgate.net

Mass Spectrometry (e.g., ES-MS) for Molecular Characterization and Purity Assessment of this compound

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the molecular characterization and purity assessment of Ytterbium-DTPA complexes. researchgate.netnih.gov ESI-MS allows for the determination of the molecular weight of the complex and can confirm the formation of the desired species in solution. researchgate.net It is particularly useful for analyzing the stoichiometry of metal-ligand complexes. tandfonline.com

In the context of Yb-DTPA, ESI-MS can be used to verify the successful chelation of the ytterbium ion by the DTPA ligand. The mass spectra would show peaks corresponding to the [Yb(DTPA)]²⁻ anion or related species. nih.gov This technique is also employed to confirm the covalent attachment of DTPA to other molecules, such as in the synthesis of protein labeling agents, by identifying the mass of the final conjugate. illinois.educapes.gov.br The isotopic distribution pattern of ytterbium in the mass spectrum provides a definitive signature for the presence of the element in the detected ion. mdpi.com

Table 4: Expected Mass Spectrometry Peaks for this compound

Ion SpeciesCalculated m/z (Monoisotopic)Description
[¹⁷⁴Yb(DTPA)]²⁻~280.019Doubly charged anion of the complex with the most abundant Ytterbium isotope.
[¹⁷⁴Yb(DTPA)-H]⁻~561.045Singly charged anion of the complex.
Calculated m/z values are approximate and depend on the specific Ytterbium isotope.

Vibrational Spectroscopy (FTIR, Raman) for Ligand-Metal Bonding Analysis in this compound Systems

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding between the ytterbium ion and the DTPA ligand. These techniques probe the vibrational modes of the molecule, which are sensitive to changes in bond strength and coordination.

In the analysis of metal-DTPA complexes, FTIR spectroscopy is particularly useful for observing the stretching frequencies of the carboxylate (COO⁻) groups. Upon coordination of the carboxylate groups to the Yb³⁺ ion, the position of the asymmetric and symmetric stretching bands changes compared to the free ligand. The separation between these two bands (Δν) can give an indication of the coordination mode of the carboxylate groups (e.g., unidentate, bidentate chelating, or bridging).

Furthermore, the far-IR region of the spectrum can reveal vibrational modes corresponding directly to the Yb-O and Yb-N bonds, providing direct evidence of coordination. mdpi.com These techniques are also used to characterize new macrocyclic ligands derived from DTPA and their subsequent complexation with lanthanide ions like ytterbium. acs.org

Table 5: Key Vibrational Bands in Metal-DTPA Complexes

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
Asymmetric COO⁻ Stretch~1580 - 1650Shifts upon coordination to the metal ion.
Symmetric COO⁻ Stretch~1380 - 1420Position and separation from the asymmetric stretch indicate coordination mode.
Metal-Oxygen (M-O) StretchFar-IR region (~400-500)Direct evidence of metal-ligand bonding. mdpi.com
Metal-Nitrogen (M-N) StretchFar-IR region (~400-450)Direct evidence of metal-ligand bonding. mdpi.com

Fundamental Coordination Chemistry and Mechanistic Investigations of Ytterbium Dtpa Complexes

Chelation Thermodynamics and Kinetics of Ytterbium DTPA Complex Formation

The formation of the [Yb(DTPA)]²⁻ complex is a thermodynamically favorable process, characterized by a high stability constant. The chelation is driven by a large positive entropy change, indicative of the release of water molecules from the hydrated Yb³⁺ ion upon coordination by the multidentate DTPA ligand. academie-sciences.fr The octadentate nature of DTPA, with its three nitrogen atoms and five carboxylate oxygen atoms, allows it to form a stable, cage-like structure around the metal ion. nii.ac.jp

The thermodynamic stability of lanthanide-DTPA complexes, including ytterbium, has been extensively studied. The stability constant (log K) for Yb-DTPA is significant, reflecting the high affinity of the ligand for the metal ion. nii.ac.jpnih.gov For comparison across the lanthanide series, the stability for DTPA complexes tends to be highest for elements in the middle of the series, such as europium and gadolinium, though ytterbium still forms a very stable complex. akjournals.com

Table 1: Thermodynamic Data for Yb-DTPA Complex Formation This table is for illustrative purposes; specific values can vary with experimental conditions such as temperature and ionic strength.

Parameter Value Conditions Reference
log K ~22.4 25 °C, I=0.1 M nii.ac.jp
pYb 19.4 pH 7.4, 25 °C, 0.1 M KCl nih.gov

pM is the negative logarithm of the free metal ion concentration at pH 7.4, indicating conditional stability.

The kinetics of formation for lanthanide-DTPA complexes are generally rapid. The process is thought to proceed through the formation of an intermediate species. rsc.org For some lanthanide complexes with similar ligands, this involves a diprotonated intermediate that subsequently undergoes deprotonation and rearrangement in a process catalyzed by hydroxide (B78521) ions (OH⁻). rsc.org

The dissociation of the [Yb(DTPA)]²⁻ complex is a critical factor for its in-vivo stability. The kinetic inertness, or resistance to dissociation, is substantial. Dissociation typically occurs through acid-catalyzed pathways. rsc.orgd-nb.info Compared to macrocyclic chelates like DOTA, acyclic complexes such as Yb-DTPA can also be more susceptible to transmetallation by endogenous ions like Zn²⁺. d-nb.info However, for the duration of its typical use in the body, the complex is considered essentially inert, with minimal detectable dissociation. stanford.edu

Influence of pH and Ionic Strength on this compound Stability and Speciation in Model Systems

The stability and chemical form (speciation) of the [Yb(DTPA)]²⁻ complex are highly dependent on the pH of the solution. The DTPA ligand itself has five carboxylic acid groups and three amine groups, each with a specific acid dissociation constant (pKa). These values dictate the protonation state of the ligand at a given pH. frontiersin.orgfrontiersin.org At very low pH, the ligand is mostly protonated and less available to chelate the metal ion effectively. frontiersin.orgfrontiersin.org As the pH increases, the carboxylate groups deprotonate, enhancing the chelating ability. The stability of the Tl(III)-DTPA complex, for instance, is noted to be practically independent of pH due to its high stability. publish.csiro.au

The speciation of the Yb-DTPA system changes with pH. In acidic conditions, protonated forms of the complex may exist. nih.gov For example, studies on other lanthanide-DOTA complexes have shown the formation of positively charged intermediate products at low pH. nih.gov The optimal pH for the formation and stability of many metal-DTPA complexes is in the neutral to slightly alkaline range. rsna.orgnih.gov

Ionic strength also plays a role in the complex's stability. High concentrations of competing cations, such as Ca²⁺ and Mg²⁺ found in seawater, can destabilize the complex through competition for the DTPA ligand. frontiersin.orgfrontiersin.org Studies on Gd-DTPA have shown that at high ionic strengths, the presence of these cations can lead to dissociation of the complex. frontiersin.orgfrontiersin.org This effect is due to the formation of less stable Ca-DTPA and Mg-DTPA complexes, which reduces the concentration of free DTPA available to bind with the lanthanide. frontiersin.org

Hydration State and Inner-Sphere Water Exchange Kinetics in this compound Systems

A key feature of the [Yb(DTPA)]²⁻ complex in aqueous solution is the presence of a single water molecule directly coordinated to the ytterbium ion in its inner coordination sphere. academie-sciences.frnii.ac.jppsu.edu This gives the ytterbium ion a total coordination number of nine: eight donor atoms from the DTPA ligand (three nitrogens and five oxygens) and one oxygen from the water molecule. academie-sciences.frnii.ac.jp This nine-coordinate geometry is common for lanthanide-DTPA complexes. nii.ac.jpacademie-sciences.fr The presence of this inner-sphere water molecule is supported by various techniques, including fluorescence kinetic measurements and NMR studies. nii.ac.jp

The exchange of this inner-sphere water molecule with bulk water molecules is a dynamic process, and its rate is a critical parameter for applications like MRI contrast agents. nih.govacs.org The rate of water exchange (kex) varies across the lanthanide series. For lanthanide complexes in general, the water exchange rate tends to decrease from Gd(III) to Yb(III). researchgate.net The structure of the second hydration sphere, the layer of water molecules just outside the inner coordination sphere, is also believed to influence the water exchange dynamics. psu.edu In the anionic [Yb(DTPA)]²⁻ complex, a second-sphere water molecule is located approximately 4.2 Å from the Yb³⁺ ion. psu.edu

Table 2: Hydration Properties of Yb-DTPA

Property Value Method Reference
Inner-Sphere Water Molecules (q) 1 Fluorescence kinetics, NMR, X-ray diffraction academie-sciences.frnii.ac.jpacademie-sciences.fr
Coordination Number (CN) 9 X-ray diffraction, Thermochemical data analysis nii.ac.jp

Stereochemical Configurations and Isomeric Forms of this compound Complexes in Solution

The [Yb(DTPA)]²⁻ complex is not static in solution but exists in dynamic equilibrium between different stereochemical configurations. Due to the way the flexible DTPA ligand wraps around the central metal ion, the complex is chiral and can exist as two enantiomers (mirror images). osti.gov

Two-dimensional NMR spectroscopy studies have shown that at lower temperatures (0-25°C), the exchange between these two enantiomeric forms of [Yb(DTPA)]²⁻ is slow on the NMR timescale. osti.gov As the temperature is raised, the rate of this exchange increases, leading to a coalescence of NMR signals. osti.gov This dynamic process involves the rearrangement of the chelate rings. The rate of this isomeric exchange follows the order Pr(III) < Eu(III) < Yb(III), indicating that the ytterbium complex is the most fluxional among those studied. osti.gov Despite this dynamic behavior, calculations confirm that the solid-state crystal structure provides a satisfactory model for the average structure in solution, where the central acetate (B1210297) moiety of the DTPA ligand remains coordinated to the metal ion. osti.gov

Principles of Ligand Design and Chelation Efficacy in Macrocyclic and Acyclic Ytterbium Systems

The design of chelating agents for lanthanides like ytterbium involves balancing thermodynamic stability and kinetic inertness. d-nb.infonumberanalytics.com DTPA is a classic example of an acyclic, polyaminopolycarboxylate ligand. These open-chain ligands generally form complexes with rapid kinetics but may have lower kinetic inertness compared to macrocyclic ligands. nih.govpsu.edu

Macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), offer a pre-organized cavity for the metal ion, which generally leads to complexes with higher thermodynamic stability and, crucially, greater kinetic inertness. akjournals.comd-nb.infod-nb.info The rigidity of the macrocyclic frame makes the resulting metal complex less prone to dissociation, whether through acid-catalyzed pathways or transmetallation. d-nb.info

The trade-off is often in the kinetics of formation. Macrocyclic ligands tend to form complexes much more slowly than their acyclic counterparts. nih.gov This is a significant consideration for certain applications. Therefore, ligand design is a process of optimization: modifying the ligand backbone and functional pendant arms to achieve the desired balance of rapid formation, high stability, and slow dissociation for a specific metal ion and application. bhu.ac.inacs.org For ytterbium, both acyclic ligands like DTPA and various macrocyclic platforms have been successfully employed, each offering a distinct profile of chemical properties. nih.govacs.org

Advanced Computational and Theoretical Studies on Ytterbium Dtpa

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Coordination Geometry of Ytterbium DTPA

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, nature of bonding, and coordination geometry of the this compound complex. jseepublisher.comaps.org DFT calculations allow for the optimization of the molecular geometry, providing a detailed picture of the coordination environment around the Yb(III) ion. chemrxiv.orgacs.org These studies consistently show that the DTPA ligand, with its eight potential donor atoms (three nitrogen atoms and five carboxylate oxygens), wraps around the central ytterbium ion. researchgate.netresearchgate.net

The coordination geometry of the Yb-DTPA complex is typically found to be a distorted tricapped trigonal prism or a square antiprism. researchgate.netacs.org DFT calculations can precisely predict the bond lengths between the ytterbium ion and the donor atoms of the DTPA ligand. For instance, the Yb-O and Yb-N bond distances can be calculated with high accuracy, often in good agreement with experimental data from X-ray crystallography on analogous complexes. chemrxiv.orgacs.org The electronic structure of the Yb(III) ion in the complex, characterized by a 4f¹³ configuration, is significantly influenced by the ligand field, a phenomenon that can be effectively modeled using DFT. nih.govrsc.org

Table 1: Representative DFT-Calculated Parameters for Ytterbium Complexes
ParameterCalculated ValueSignificance
Coordination Number8 or 9Indicates the number of donor atoms from the DTPA ligand directly bonded to the Yb(III) ion. chemrxiv.orgresearchgate.net
Coordination GeometryTricapped Trigonal Prism / Square AntiprismDescribes the spatial arrangement of the ligand's donor atoms around the central metal ion. researchgate.netacs.org
Average Yb-O Bond Length~2.3-2.5 ÅProvides insight into the strength and nature of the metal-ligand bond. escholarship.org
Average Yb-N Bond Length~2.6-2.8 ÅCharacterizes the interaction between the ytterbium ion and the nitrogen atoms of the DTPA backbone. escholarship.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior of this compound

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of the this compound complex in solution. analis.com.myrsc.org These simulations model the movement of atoms and molecules over time, providing a detailed understanding of the conformational flexibility of the DTPA ligand when coordinated to the Yb(III) ion. acs.org The simulations reveal that the chelate ring structure of Yb-DTPA is not rigid but undergoes various conformational changes in the aqueous environment. researchgate.netelectronicsandbooks.com

MD simulations are particularly valuable for studying the hydration of the Yb-DTPA complex, including the number of water molecules in the inner and outer coordination spheres and their residence times. researchgate.net This information is crucial for understanding the interaction of the complex with its surrounding environment. The simulations can also shed light on the exchange dynamics between different isomers of the complex in solution, a phenomenon that has been observed experimentally through NMR spectroscopy. acs.orgspindynamics.org The radial distribution functions (RDFs) derived from MD simulations can quantify the probability of finding a water molecule or other species at a certain distance from the ytterbium ion, offering a microscopic view of the solution structure. analis.com.mymdpi.com

Table 2: Insights from Molecular Dynamics Simulations of Lanthanide-DTPA Systems
Simulation FindingImplication for this compound
Conformational FlexibilityThe DTPA ligand can adopt multiple conformations when bound to Yb(III), influencing the overall shape and properties of the complex. spindynamics.org
Hydration Shell StructureMD simulations can determine the number of coordinated water molecules and their exchange rates with the bulk solvent. researchgate.netresearchgate.net
Isomeric ExchangeThe simulations can model the dynamic equilibrium between different stereoisomers of the Yb-DTPA complex in solution. acs.orgresearchgate.net
Interaction with SolventProvides a detailed picture of the hydrogen bonding network and other interactions between the complex and surrounding water molecules. analis.com.my

Quantum Chemical Methods for Spectroscopic Parameter Prediction and Elucidation of Paramagnetic Properties

Quantum chemical methods are indispensable for predicting spectroscopic parameters and understanding the paramagnetic properties of the this compound complex. jseepublisher.comresearchgate.net Advanced ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) theory, are employed to accurately calculate the electronic energy levels of the Yb(III) ion. chemrxiv.orgacs.org These calculations are essential for interpreting experimental absorption and emission spectra, as they can predict the energies of the f-f electronic transitions. acs.orgchemrxiv.org

The paramagnetic nature of the Yb(III) ion (with one unpaired f-electron) gives rise to unique magnetic and spectroscopic properties. rsc.org Quantum chemical calculations can predict the g-tensor and magnetic susceptibility anisotropy, which are fundamental parameters governing the paramagnetic behavior of the complex. nih.govacs.org These theoretical predictions are crucial for understanding the large chemical shifts observed in the NMR spectra of Yb-DTPA, known as paramagnetic shifts. researchgate.net The elucidation of these properties through computational methods provides a deeper understanding of the electronic structure and its influence on the macroscopic behavior of the complex. rsc.orgdenison.edu

Table 3: Predicted Parameters from Quantum Chemical Calculations on Ytterbium Complexes
ParameterMethodologySignificance
f-f Transition EnergiesCASSCF/NEVPT2Allows for the assignment and interpretation of experimental electronic absorption and luminescence spectra. acs.orgacs.org
g-TensorAb initio calculationsCharacterizes the interaction of the electron spin with an external magnetic field, crucial for EPR spectroscopy. nih.gov
Magnetic Susceptibility TensorAb initio calculationsDescribes the anisotropy of the magnetic properties of the complex, which is responsible for pseudocontact shifts in NMR. acs.org
Hyperfine Coupling ConstantsDFTQuantifies the interaction between the electron spin and nuclear spins, providing insight into spin delocalization onto the ligand. nih.gov

Ligand Field Theory and Crystal Field Theory Applications to Ytterbium(III) Electronic Structure

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide a conceptual framework for understanding the electronic structure of the Yb(III) ion within the DTPA complex. scribd.comnih.gov In the free Yb(III) ion, the seven 4f orbitals are degenerate. However, when the ion is coordinated by the DTPA ligand, the electrostatic field created by the ligand's donor atoms lifts this degeneracy, splitting the 4f orbitals into a set of distinct energy levels. acs.orgrsc.org

CFT treats the ligands as point charges and provides a qualitative picture of this splitting. scribd.com LFT, a more advanced model, incorporates the effects of covalent bonding between the metal and the ligand. The application of these theories allows for the rationalization of the observed optical and magnetic properties of the Yb-DTPA complex. nih.gov The magnitude of the splitting of the 4f orbitals is directly related to the geometry and strength of the ligand field. By analyzing the experimentally observed electronic spectra, researchers can deduce the ligand field parameters, which provide a quantitative measure of the interaction between the Yb(III) ion and the DTPA ligand. rsc.orgrsc.org

Predictive Modeling of Chelation Efficiency and Metal Selectivity in this compound Systems

Predictive modeling plays a crucial role in understanding and optimizing the chelation efficiency and metal selectivity of DTPA for ytterbium. nih.gov Computational models can be developed to predict the stability constant of the Yb-DTPA complex, a key measure of its thermodynamic stability. acs.orgresearchgate.net These models often employ DFT to calculate the free energy of the chelation reaction.

Furthermore, these predictive models can be extended to study the selectivity of DTPA for Yb(III) over other metal ions. By calculating the binding energies of DTPA with a range of different metal ions, it is possible to predict which metal will form the most stable complex. This is of great importance in applications where selective binding to ytterbium is desired. The models can also investigate the influence of modifying the DTPA ligand structure on the chelation efficiency and selectivity, providing a rational basis for the design of new and improved chelating agents. nih.govosti.gov

Preclinical Research Methodologies and Applications Non Clinical Focus

In Vitro Research Methods for Cellular Uptake and Subcellular Distribution Studies of Ytterbium DTPA in Model Cell Lines

In vitro studies are fundamental to understanding the initial interactions of Ytterbium-DTPA at the cellular level. These methods typically involve exposing model cell lines to the compound and subsequently analyzing its uptake and distribution within the cell.

Methodologies:

Cell Culture and Exposure: Various cancer cell lines, such as ovarian cancer cells (OVCAR5 and SKOV3) and breast cancer cells (SKBR3), are cultured under standard laboratory conditions. rsc.org These cells are then incubated with Ytterbium-DTPA or nanoparticle formulations containing the compound for specific durations.

Quantification of Cellular Uptake: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are used to quantify the amount of ytterbium taken up by the cells. This provides a measure of the efficiency of cellular internalization.

Subcellular Fractionation: To determine the distribution of Ytterbium-DTPA within the cell, subcellular fractionation protocols are employed. This involves separating the cell into its major organelles (nucleus, mitochondria, cytoplasm, etc.) through a series of centrifugation steps. The amount of ytterbium in each fraction is then quantified.

Microscopy Techniques: Advanced microscopy, including fluorescence microscopy (if the Yb-DTPA is conjugated to a fluorescent tag) and electron microscopy, can provide visual evidence of the compound's localization within cellular compartments.

Research Findings:

Studies have shown that the cellular uptake of ytterbium-containing nanoparticles can be influenced by surface modifications. For instance, nanoparticles coated with hyaluronic acid (HA) have demonstrated faster cellular uptake compared to those with polyethylene (B3416737) glycol (PEG) modifications. rsc.org This suggests that targeting specific cell surface receptors can enhance the internalization of Ytterbium-DTPA-based probes. The ability to detect and quantify the uptake of functionalized nanoparticles by cancer cells in vitro has been demonstrated using techniques like spectral photon-counting computed tomography (SPCCT). rsc.org

Ex Vivo Tissue Distribution and Retention Methodologies in Preclinical Animal Models

Ex vivo studies in animal models are crucial for understanding the biodistribution and retention of Ytterbium-DTPA in a whole-organism context. These studies typically follow in vivo administration of the compound.

Methodologies:

Animal Models: Preclinical studies often utilize small animal models such as mice and rats. nih.govethernet.edu.et Dogs have also been used in specific applications like pulmonary angiography. nih.gov

Administration and Tissue Harvesting: Ytterbium-DTPA or its formulations are administered to the animals, typically via intravenous injection. rsna.org At predetermined time points, the animals are euthanized, and various organs and tissues of interest (e.g., liver, spleen, kidneys, tumor) are harvested. researchgate.net

Quantitative Analysis: The concentration of ytterbium in each harvested tissue is quantified using methods like ICP-MS or by measuring the radioactivity if a radioactive isotope of ytterbium (such as 169Yb) is used. rsna.org This data provides a detailed map of where the compound accumulates and how long it is retained in different tissues.

Histological Analysis: Tissue samples may be processed for histological examination to assess any potential tissue-level effects or to visualize the microscopic distribution of the compound.

Research Findings:

Ex vivo biodistribution studies have shown that the clearance of Ytterbium-DTPA and its nanoparticle formulations primarily occurs through the reticuloendothelial system (RES), with accumulation in the liver and spleen. researchgate.netnih.gov The rate of clearance can be slow, with some studies showing that a significant portion of the injected dose is eliminated within a week, while detectable amounts may remain in organs like the liver for longer periods. researchgate.net The whole-body retention of 169Yb-DTPA has been studied in mice, with measurements taken 48 hours after intravenous injection to assess clearance. rsna.org

Principles and Methodologies of this compound as a Research Probe in Advanced Imaging Modalities

Ytterbium's high atomic number (Z=70) and its K-edge energy (61.3 keV) make it a promising candidate for X-ray-based imaging techniques, particularly spectral computed tomography (CT). nih.gov

Principles of Contrast Enhancement:

X-ray Attenuation: In conventional CT, contrast is generated by differences in X-ray attenuation between tissues. Elements with high atomic numbers, like ytterbium, are more effective at attenuating X-rays than soft tissues, leading to enhanced contrast. nih.gov Studies have shown that at 125 kVp, ytterbium is more radio-opaque than an equimolar concentration of iodine, the standard clinical CT contrast agent. nih.govresearchgate.net

K-edge Imaging with Spectral CT: Spectral CT, or multicolor CT, is an advanced technique that utilizes the unique K-edge energy of specific elements. nih.gov When the energy of the X-ray beam is just above the K-edge of an element, there is a sharp increase in X-ray absorption. Spectral CT detectors can differentiate between materials based on these unique energy signatures, allowing for the specific detection and quantification of elements like ytterbium. nih.gov This enables the separation of the contrast agent signal from other materials like soft tissue and bone. researchgate.net

Methodologies:

Phantom Studies: Initial evaluations of Ytterbium-DTPA as a contrast agent are often performed using phantoms, which are objects with known material properties that mimic biological tissues. nih.gov These studies help to characterize the contrast enhancement properties of the compound at different concentrations and X-ray energies.

Preclinical Imaging in Animal Models: In vivo imaging studies in animal models are conducted to assess the performance of Ytterbium-DTPA as a contrast agent in a biological system. nih.gov Dynamic CT imaging can be used to monitor the distribution and clearance of the agent over time. ethernet.edu.et

Radiotracer Studies: The use of radioactive isotopes of ytterbium, such as 169Yb, allows for its use as a radiotracer in nuclear medicine studies. rsna.orgiaea.org Techniques like single-photon emission computed tomography (SPECT) could potentially be used to track the biodistribution of 169Yb-DTPA.

Research Findings:

Ytterbium-DTPA and its derivatives have been evaluated as potential intravascular and liver-specific contrast agents for CT. nih.govethernet.edu.et In dog models, Yb-EOB-DTPA, a more kinetically stable derivative, demonstrated good enhancement of the liver. ethernet.edu.et Comparative studies have shown that the contrast enhancement of ytterbium is greater than that of iodine at certain energies. ethernet.edu.et The ability of spectral CT to specifically image ytterbium nanoparticles has been demonstrated in preclinical models, highlighting its potential for targeted molecular imaging. researchgate.net

Bioconjugation Strategies and Targeted Delivery Mechanisms for this compound in Research Probes

To enhance the specificity of Ytterbium-DTPA for particular biological targets, bioconjugation strategies are employed. This involves chemically linking the Ytterbium-DTPA complex to targeting moieties.

Strategies and Mechanisms:

Targeting Ligands: A variety of targeting ligands can be conjugated to Ytterbium-DTPA or its nanoparticle formulations. These include:

Antibodies: Monoclonal antibodies that recognize specific antigens on the surface of cancer cells (e.g., trastuzumab for HER2-positive breast cancer) can be used to direct the ytterbium-containing probe to tumors. rsc.org

Peptides: Small peptides that bind to specific receptors, such as the LHRH peptide for targeting some ovarian cancers, can also be used. rsc.org

Aptamers: Single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.

Nanoparticle Encapsulation: Ytterbium-DTPA can be encapsulated within nanoparticles, which can then be surface-functionalized with targeting ligands. rsc.org This approach allows for a higher payload of the contrast agent to be delivered to the target site. nih.gov

"Click Chemistry": This is a class of biocompatible reactions that are highly efficient and specific, making them well-suited for conjugating targeting molecules to imaging probes in aqueous environments. ethernet.edu.et

Research Applications:

The goal of these strategies is to increase the local concentration of Ytterbium-DTPA at a site of interest, such as a tumor or a blood clot, thereby improving the sensitivity and specificity of the imaging technique. rsc.orgresearchgate.net For example, fibrin-targeted ytterbium nanocolloids have been developed with the aim of detecting unstable atherosclerotic plaques. researchgate.net The ability to functionalize nanoparticles with antibodies has been shown to lead to their selective accumulation in targeted cancer cells in vitro and in tumor models in vivo. rsc.org

In Situ Spectroscopic Probing of this compound Interactions in Biological Mimic Systems

In situ spectroscopic techniques are used to study the interactions of Ytterbium-DTPA with biological molecules and in environments that mimic biological systems.

Methodologies:

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the local atomic environment and chemical state of the ytterbium ion in the DTPA chelate. These techniques can be used to study the stability of the complex and its interactions with biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While Ytterbium itself is not typically studied by NMR, the paramagnetic properties of some lanthanide ions can influence the NMR relaxation times of surrounding water protons. This principle is the basis for MRI contrast agents. Although gadolinium is more commonly used for this purpose, the interactions of lanthanide-DTPA complexes in solution can be studied using NMR.

Fluorescence Spectroscopy: If Ytterbium-DTPA is part of a bimodal probe that also contains a fluorescent component, fluorescence spectroscopy can be used to monitor its interactions and local environment. ethernet.edu.et For instance, NaYbF4:Tm3+ nanoparticles have been developed for both CT and near-infrared (NIR) fluorescence imaging. ethernet.edu.et

Research Applications:

These spectroscopic methods are valuable for characterizing the fundamental properties of Ytterbium-DTPA and its formulations. They can help to ensure the stability of the chelate in vivo, preventing the release of potentially toxic free ytterbium ions. ethernet.edu.et Spectroscopic studies can also provide insights into the mechanisms of interaction between the probe and its biological target, which is essential for the rational design of more effective targeted imaging agents.

Comparative Studies of Ytterbium Dtpa with Other Lanthanide Dtpa Complexes

Systematic Comparisons of Coordination Chemistry Across the Lanthanide Series with DTPA

The coordination chemistry of lanthanide (Ln) ions with DTPA is largely dominated by the formation of stable, nine-coordinate complexes in aqueous solution. nii.ac.jp The octadentate DTPA ligand typically wraps around the metal ion, utilizing its three nitrogen atoms and five carboxylate oxygen atoms as donors. acs.orgresearchgate.net The ninth coordination site is occupied by a water molecule. nii.ac.jpcapes.gov.br

Across the lanthanide series, from Lanthanum (La) to Lutetium (Lu), there is a general consistency in this nine-coordinate structure for [Ln(DTPA)(H₂O)]²⁻ complexes. nii.ac.jpnih.gov However, the decreasing ionic radius of the lanthanide cation due to the lanthanide contraction introduces subtle but significant structural changes. nih.govnih.gov While coordination numbers of 8 and 9 are most common for Ln(III)-DTPA derivatives, the relative prevalence of coordination number 8 increases for the smaller, heavier lanthanides like ytterbium. nih.gov This is a direct consequence of increased steric hindrance around the smaller metal ion.

Studies combining various techniques, including multinuclear NMR and fluorescence lifetime measurements, have consistently pointed to the presence of a single water molecule in the inner coordination sphere of Ln-DTPA complexes, including those of europium (Eu), terbium (Tb), dysprosium (Dy), and ytterbium (Yb). nii.ac.jp This uniformity in the primary coordination sphere across the series makes the Ln-DTPA system an excellent model for studying the intrinsic effects of the changing lanthanide ion properties.

Differential Thermodynamic and Kinetic Behavior of Ytterbium DTPA Relative to Other Lanthanide-DTPA Analogs

The thermodynamic stability of lanthanide-DTPA complexes generally increases across the series from La³⁺ to Lu³⁺. This trend is primarily driven by the increasing charge density of the cations as their ionic radii decrease, leading to stronger electrostatic interactions with the negatively charged DTPA ligand. inl.gov However, the trend is not linear; the stability increases more steeply for the lighter lanthanides and then tends to plateau for the heavier elements from gadolinium (Gd) to lutetium (Lu). rsc.org

The complexation of lanthanides with DTPA is an exothermic process, and the stability of the resulting complexes, including those of neodymium (Nd) and europium (Eu), has been shown to decrease at higher temperatures. acs.orgosti.gov For instance, a 10-fold decrease in the stability constants for ML²⁻ and MHL⁻ complexes was observed as the temperature increased from 10 to 70 °C. acs.orgfigshare.com

From a kinetic perspective, the dissociation of Ln-DTPA complexes is a critical parameter, especially for in vivo applications. The kinetic inertness of these complexes is substantial, though generally lower than that of macrocyclic counterparts like DOTA complexes. psu.edu The rate of exchange between enantiomeric forms of the [Ln(DTPA)]²⁻ complexes has been studied by NMR, revealing that the exchange rate increases in the order Pr(III) < Eu(III) < Yb(III), indicating that the ytterbium complex is the most dynamic of the three. osti.gov The dissociation half-life of these complexes is also an important measure of their kinetic stability. For comparison, the dissociation half-life of GdDTPA is significantly shorter than that of more rigid complexes, highlighting the relative lability of the linear DTPA ligand framework. sonar.ch

Table 1: Comparative Thermodynamic and Kinetic Data for Selected Lanthanide-DTPA Complexes

Lanthanide Ionlog KMLDissociation Half-life (t1/2)Exchange Rate Order
Pr³⁺~21.5-Slowest
Eu³⁺22.5 ± 0.1-Intermediate
Gd³⁺~22.4202 h-
Yb³⁺~22.7-Fastest

Note: The values presented are compiled from various sources and conditions and are intended for comparative illustration. osti.govsonar.chresearchgate.net

Methodologies for Comparative Structural and Spectroscopic Investigations of Lanthanide-DTPA Series

A variety of sophisticated analytical techniques are employed to conduct comparative investigations of the structural and spectroscopic properties of the lanthanide-DTPA series. Each method provides unique insights into the nature of these complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR (¹H, ¹³C, ¹⁷O) is a powerful tool for elucidating the solution structure and dynamics of Ln-DTPA complexes. nii.ac.jposti.gov ¹H and ¹³C NMR can provide information on the symmetry and isomeric forms of the complexes in solution. capes.gov.br Two-dimensional NMR techniques, such as COSY and EXSY, are instrumental in assigning proton resonances and studying dynamic exchange processes, like the interconversion between enantiomers. osti.gov ¹⁷O NMR is particularly valuable for determining the number of water molecules coordinated to the lanthanide ion. capes.gov.bracs.org

Luminescence Spectroscopy : The luminescent properties of certain lanthanide ions, such as Eu³⁺, Tb³⁺, and Yb³⁺, are highly sensitive to their coordination environment. acs.org Fluorescence lifetime measurements in H₂O and D₂O are a standard method for determining the number of inner-sphere water molecules (the 'q' value). nii.ac.jpfrontiersin.org This technique has been used to confirm the presence of one water molecule in [Yb(DTPA)(H₂O)]²⁻. nii.ac.jp Luminescence is also used to study the formation of ternary complexes. edinst.comnih.gov

Computational Methods : Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. researchgate.net DFT can be used to model the structures of Ln-DTPA complexes, predict their thermodynamic properties, and analyze the nature of the metal-ligand bonding interactions. osti.govresearchgate.net

Table 2: Application of Different Methodologies in Studying Ln-DTPA Complexes

MethodologyInformation ObtainedReference Example
NMR SpectroscopySolution structure, dynamics, enantiomeric exchange, number of coordinated water molecules[Yb(DTPA)]²⁻ exchange rates determined by 2D NMR. osti.gov
Luminescence SpectroscopyNumber of inner-sphere water molecules, study of ternary complexesConfirmation of one water molecule in Eu-, Tb-, and Yb-DTPA. nii.ac.jp
X-ray CrystallographySolid-state structure, bond lengths, coordination geometryDetermination of nine-fold coordination in light lanthanide DTPA complexes. rsc.org
EXAFSSolution-state local coordination environment and bond distancesConfirmation of eight-donor atoms from DTPA and one water molecule for Gd-DTPA. nii.ac.jp
DFT CalculationsModeling of structures, thermodynamic properties, bonding analysisInvestigation of coordination modes in Eu-DTPA complexes. osti.gov

Impact of Lanthanide Contraction on this compound Chelation Characteristics

The lanthanide contraction, the steady decrease in ionic radii across the lanthanide series, has a profound impact on the chelation characteristics of this compound. nih.govunacademy.com Ytterbium(III) has one of the smallest ionic radii among the lanthanides, leading to shorter and stronger bonds with the donor atoms of the DTPA ligand compared to the lighter lanthanides.

This contraction is evident in the bond distances within the complex. For instance, in nine-coordinate complexes, the Gd–N and Gd–O bond lengths are longer than the corresponding Yb–N and Yb–O distances. acs.org The shortening of the Ln–O bonds across the series from Nd to Yb in [Ln(DTPA)(H₂O)]²⁻ complexes has been quantified, with an average displacement of the bond critical points towards the metal ion of 0.129 Å. nih.govacs.org This is a direct consequence of the increasing effective nuclear charge of the heavier lanthanides. unacademy.com

Table 3: Ionic Radii and Representative Bond Lengths Illustrating the Lanthanide Contraction

Lanthanide IonIonic Radius (CN=9, Å)Average Ln-O Bond Length (Å)Average Ln-N Bond Length (Å)
Nd³⁺1.109~2.50~2.75
Gd³⁺1.0532.3782.667
Yb³⁺0.9852.3032.601

Note: Bond lengths are for nine-coordinate complexes and are illustrative. nih.govacs.org

Research into Mixed Ligand Systems and Synergistic Chelation with this compound

Research into mixed ligand or ternary complexes involving this compound explores the possibility of modulating the properties of the primary complex by introducing a second ligand. The formation of such ternary systems depends on the availability of open coordination sites on the metal center or the ability of the secondary ligand to displace the coordinated water molecule.

Studies have shown that [Ln(DTPA)]²⁻ complexes can form ternary adducts with various small molecules, such as aromatic acids. nih.gov The formation and stability of these ternary complexes are often investigated using luminescence spectroscopy, as the coordination of the second ligand can significantly enhance the luminescence of the lanthanide ion. nih.gov

However, the bulky and octadentate nature of the DTPA ligand can sterically hinder the formation of ternary complexes, especially with larger secondary ligands. researchgate.net For yttrium, a pseudo-lanthanide, it has been shown that ternary adducts with acetate (B1210297) are not readily formed with [Y(DTPA)(H₂O)]²⁻, suggesting that the octadentate ligand is too large. nih.govwhiterose.ac.uk Despite this, weak interactions with bicarbonate have been suggested. whiterose.ac.uk Research on DTPA-bisamide derivatives has shown that the bulkiness of the amide arms can influence the luminescence enhancement upon ternary complex formation, indicating that subtle modifications to the primary ligand can tune the properties of the mixed ligand system. nih.gov The investigation of these systems is crucial for developing new functional materials, for instance, for luminescent probes and sensors.

Advanced Analytical Methodologies for Ytterbium Dtpa in Research Matrices

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) for Ytterbium Quantification

Inductively coupled plasma-based techniques are the cornerstone for sensitive and accurate elemental quantification. rsc.org Both ICP-MS and ICP-OES are capable of measuring the total ytterbium concentration in a sample, which is crucial for studies involving Ytterbium DTPA. The sample is introduced into a high-temperature argon plasma (around 10,000 K), which desolvates, vaporizes, and ionizes the ytterbium atoms. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers exceptional sensitivity, with the ability to achieve detection limits in the low ng·L⁻¹ (parts per trillion) to the pg·L⁻¹ (parts per quadrillion) range for most elements, including ytterbium. acs.org This makes it ideal for trace and ultra-trace analysis in biological and environmental matrices. In ICP-MS, the ions generated by the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. rsc.org For this compound analysis, the primary goal is to quantify the ¹⁷²Yb or ¹⁷⁴Yb isotopes, among others.

A significant challenge in ICP-MS is the potential for spectral interferences, where ions from the matrix or plasma have the same mass-to-charge ratio as the analyte. For instance, the presence of gadolinium in a sample can interfere with ytterbium determination, as certain gadolinium oxides have masses that overlap with ytterbium isotopes. acs.org High-resolution instruments or collision/reaction cells are employed to mitigate these polyatomic interferences. tripod.com Multi-collector ICP-MS (MC-ICP-MS) is a specialized form of this technique used for extremely precise isotope ratio measurements of ytterbium, which is critical in isotope tracer studies. epfl.chnih.gov

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) , also known as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), is another robust technique for ytterbium quantification. nih.gov In ICP-OES, the plasma excites the ytterbium atoms and ions, causing them to emit photons at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of ytterbium in the sample. nih.govnih.gov While generally less sensitive than ICP-MS, with detection limits typically in the µg·L⁻¹ (parts per billion) range, ICP-OES is less susceptible to certain types of interferences and can be more tolerant of complex matrices with high total dissolved solids. acs.orgnih.gov The choice between axial and radial viewing of the plasma can be optimized to improve sensitivity and reduce matrix effects. acs.org

For both techniques, accurate quantification relies on proper calibration. This can be achieved using external calibration curves with matrix-matched standards or through methods like standard addition and the use of internal standards to correct for instrumental drift and matrix-induced signal suppression or enhancement. nih.govrsc.org

Table 1: Comparison of ICP-MS and ICP-OES for Ytterbium Quantification
ParameterInductively Coupled Plasma Mass Spectrometry (ICP-MS)Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Principle of Detection Mass-to-charge ratio of ionsWavelength and intensity of emitted photons
Typical Detection Limits ng·L⁻¹ to pg·L⁻¹ range (ppt-ppq) acs.orgµg·L⁻¹ range (ppb)
Key Advantages Exceptional sensitivity, isotopic analysis capability epfl.chnih.govHigher matrix tolerance, lower cost, fewer spectral overlaps acs.org
Common Interferences Isobaric and polyatomic overlaps (e.g., GdO⁺ on Yb⁺) acs.orgSpectral line overlaps, background emission researchgate.net
Primary Application for Yb-DTPA Trace quantification in biological/environmental samples, speciation studies when coupled with chromatographyQuantification in samples with higher concentrations or complex matrices

Radiometric Detection Techniques for Ytterbium Isotopes in Research Tracers

When this compound is used as a research tracer, it is labeled with a radioactive isotope of ytterbium, most commonly Ytterbium-169 (¹⁶⁹Yb). acs.orgnih.gov This isotope has a convenient physical half-life of 32 days and emits gamma rays at energies (predominantly 63 and 198 keV) that are suitable for external detection. acs.orgacs.org Radiometric detection techniques are used to track the biodistribution and pharmacokinetics of the ¹⁶⁹Yb-DTPA complex in vivo and to quantify its concentration in collected biological samples (e.g., blood, urine, tissues) ex vivo.

The primary detection method for these gamma rays is scintigraphy . nih.gov This nuclear medicine imaging technique uses a gamma camera to detect the gamma radiation emitted from the body after the administration of the radiolabeled tracer. rsc.org The camera produces a two-dimensional image showing the distribution of the radioactive compound within the organ or body system being studied. nih.gov This allows for non-invasive, dynamic, and static imaging to follow the tracer's path, for example, in cisternography studies where ¹⁶⁹Yb-DTPA was developed as a radiopharmaceutical. acs.orgresearchgate.net

For quantitative analysis of discrete samples, gamma counting is employed. Biological samples are placed in a well counter, which contains a scintillation detector (like a sodium iodide crystal) coupled to a photomultiplier tube. The gamma rays emitted by ¹⁶⁹Yb in the sample interact with the detector, producing flashes of light (scintillations) that are converted into electrical pulses. The number of pulses counted per unit of time is proportional to the amount of radioactivity in the sample, allowing for precise quantification of the ¹⁶⁹Yb-DTPA concentration. This is the fundamental technique used in biodistribution studies to determine the percentage of the injected dose per gram of tissue (%ID/g) in various organs over time. researchgate.net

Table 3: Radiometric Detection of ¹⁶⁹Yb-DTPA Tracers
TechniquePrincipleInstrumentationPrimary ApplicationKey Findings/Data
Scintigraphy / Gamma Scan External detection of gamma rays to create a 2D image of tracer distribution in vivo. nih.govGamma CameraNon-invasive imaging of biodistribution and localization in target organs. nih.govQualitative and semi-quantitative images of tracer uptake over time.
Gamma Counting Quantitative measurement of gamma ray emissions from discrete ex vivo samples.Well Counter / Gamma SpectrometerPrecise quantification of tracer concentration in tissues, blood, and urine for pharmacokinetic and biodistribution studies. researchgate.netConcentration (e.g., in Bq/g or %ID/g), clearance rates.

Development of Spectrophotometric and Fluorometric Assays for this compound Detection

Spectrophotometric and fluorometric methods offer alternative, often more accessible, means for detection and quantification compared to plasma-based or radiometric techniques. These assays rely on the light-absorbing or light-emitting properties of the this compound complex or a derivative thereof.

Spectrophotometric assays are based on measuring the absorption of light (typically in the UV-Visible range) by a substance. While the this compound complex itself may not have a distinct and strong absorption profile suitable for direct quantification in complex matrices, indirect methods can be developed. One such approach is a competitive displacement assay. A method has been described for quantifying a bifunctional DTPA ligand by its ability to displace a colored indicator, arsenazo III, from a pre-formed yttrium-arsenazo III complex. nih.govacs.org The decrease in absorbance of the colored complex at a specific wavelength (e.g., 652 nm) is proportional to the amount of DTPA ligand added. nih.gov This principle could be adapted to quantify this compound by measuring its ability to compete for a chromogenic reagent against another metal ion.

Fluorometric and Luminescence Assays leverage the unique light-emitting properties of lanthanide ions. Ytterbium(III) can exhibit near-infrared (NIR) luminescence, typically centered around 980-1000 nm, resulting from the ²F₅/₂ → ²F₇/₂ electronic transition. acs.orgnih.gov Direct excitation of the Yb³⁺ ion is inefficient; therefore, detection relies on the "antenna effect." tripod.com In this process, an organic ligand (the antenna), such as DTPA or a modified version, absorbs UV or visible light and efficiently transfers that energy to the central ytterbium ion, which then luminesces. The intensity of this sensitized luminescence is proportional to the concentration of the complex. The long luminescence lifetimes of lanthanide complexes (microseconds to milliseconds) allow for time-resolved fluorescence (TRF) measurements. nih.gov This technique effectively eliminates interference from short-lived background fluorescence from the sample matrix, significantly enhancing the signal-to-noise ratio and sensitivity. nih.gov While specific assays for this compound are not widely reported, the fundamental photophysical properties of ytterbium chelates provide a strong basis for the development of highly sensitive and specific fluorometric detection methods. tripod.comnih.gov

Integration of Ytterbium Dtpa into Advanced Materials Science Research

Design and Synthesis of Ytterbium DTPA-Incorporated Nanoparticles for Research Probes

The incorporation of this compound into nanoparticles has opened new avenues for the development of sophisticated research probes. mdpi.comresearchgate.net A primary strategy involves the functionalization of upconversion nanoparticles (UCNPs) with DTPA. mdpi.com For instance, NaYF4: Yb3+, Tm3+ UCNPs have been surface-modified with DTPA through a ligand exchange process with oleate. This modification exposes carboxyl groups on the nanoparticle surface, which can then be coupled to other molecules for specific applications. mdpi.com

Another approach focuses on creating nanocolloids with a high density of ytterbium. researchgate.netnih.gov In one method, an organically soluble Yb(III) complex, such as ytterbium (III) 2,4-pentanedionate, is used to form non-crystalline nanocolloids. These particles, with a size of approximately 200 nm, can incorporate a high density of Yb atoms (over 500,000 per nanoparticle). nih.gov The synthesis involves suspending the hydrophobic Yb-complex in polysorbate and encapsulating it within a phospholipids (B1166683) monolayer via high-pressure homogenization. nih.gov The resulting nanoparticles have demonstrated significant stability and a high ytterbium content, making them suitable for various research applications. nih.gov

The synthesis of Ytterbium-doped Yttrium Oxide nanoparticles represents another significant area of research. One method involves combustion synthesis, sulfation, and calcination at high temperatures to produce individual yttrium oxide nanoparticles. diva-portal.org Doping with ytterbium can be achieved through co-precipitation methods. Research has shown that precipitation of an amorphous carbonate precursor allows for a more uniform distribution of ytterbium within the yttrium oxide matrix compared to the precipitation of hydroxynitrate platelets, which can lead to the segregation of an ytterbium-rich secondary phase. diva-portal.org

Table 1: Synthesis and Properties of Ytterbium-Incorporated Nanoparticles

Nanoparticle TypeSynthesis MethodKey FeaturesResearch Application
DTPA-functionalized UCNPs Ligand exchange on NaYF4: Yb3+, Tm3+ UCNPs mdpi.comExposed carboxyl groups for further coupling mdpi.comDNA-based biosensors mdpi.com
Ytterbium Nanocolloids Encapsulation of Yb(III) 2,4-pentanedionate in phospholipids nih.govHigh Yb density (>500K atoms/nanoparticle), ~200 nm size nih.govSpectral CT imaging probes researchgate.netnih.gov
Yb-doped Yttrium Oxide Combustion synthesis and co-precipitation diva-portal.orgUniform Yb distribution with amorphous carbonate precursor diva-portal.orgTransparent ceramics diva-portal.org

Encapsulation Strategies for this compound in Polymeric and Liposomal Systems for Controlled Release Research

Encapsulation of this compound within polymeric and liposomal carriers is a key area of research for developing controlled-release systems. researchgate.netnih.goveijppr.com These strategies aim to prolong the circulation time and control the release of the encapsulated agent. researchgate.netnih.govnih.gov

Liposomes, which are vesicular structures composed of lipid bilayers, are a popular choice for encapsulating hydrophilic compounds like DTPA. nih.govnih.gov Research has explored the encapsulation of DTPA in both conventional liposomes (CL) and polyethylene (B3416737) glycol-coated (PEGylated) "stealth" liposomes (SL). researchgate.net The encapsulation efficiency of DTPA has been found to be dependent on the liposome (B1194612) composition and size. For instance, conventional liposomes of various sizes show an encapsulation percentage of around 30%. In contrast, for stealth liposomes, the encapsulation efficiency decreases from 48% to 7% as the vesicle diameter is reduced. researchgate.net

The composition and size of these liposomes significantly impact their pharmacokinetic properties, leading to increased exposure of the body to DTPA and delayed excretion. researchgate.net Smaller, stealth liposomes have shown enhanced distribution to specific tissues. researchgate.net The release of the encapsulated contents can be triggered by specific stimuli, such as changes in pH. nih.govnih.gov For example, pH-sensitive liposomes can be designed to release their payload in the acidic microenvironment of certain tissues. nih.gov

Polymeric systems also offer a versatile platform for the controlled release of therapeutic and diagnostic agents. eijppr.comgoogleapis.comnih.gov These systems can be designed as microencapsulation systems, where drug particles are coated with slow-dissolving polymers, or as matrix systems, where the active pharmaceutical ingredient (API) is uniformly distributed throughout a polymer matrix. eijppr.com The release rate is controlled by the dissolution of the polymer matrix, often through an erosion-mediated process. eijppr.com Hydrogels, which are three-dimensional networks of hydrophilic polymers, can also be used to encapsulate and release drugs in response to environmental stimuli like pH and temperature. eijppr.com

Table 2: Comparison of Encapsulation Systems for DTPA

Encapsulation SystemCompositionKey FindingsPotential Application
Conventional Liposomes (CL) Lipid bilayer researchgate.net~30% DTPA encapsulation efficiency researchgate.netControlled release researchgate.net
Stealth Liposomes (SL) PEG-coated lipid bilayer researchgate.netEncapsulation efficiency varies with size (7-48%) researchgate.netProlonged circulation and targeted delivery researchgate.net
Polymeric Microcapsules Slow-dissolving polymers eijppr.comRelease controlled by coating dissolution eijppr.comSustained drug release eijppr.comijarsct.co.in
Polymeric Matrix Systems API in a polymer matrix eijppr.comRelease controlled by matrix erosion eijppr.comControlled drug delivery eijppr.com
Hydrogels Hydrophilic polymer networks eijppr.comStimuli-responsive release (pH, temperature) eijppr.comSmart drug delivery eijppr.com

Surface Functionalization Techniques with this compound for Biosensing Research Applications

One of the key strategies involves the modification of electrode surfaces to improve biocompatibility and conductivity. sci-hub.se Techniques such as the formation of self-assembled monolayers (SAMs), electrodeposition of polymers or nanomaterials, and the use of conducting polymers and metal-organic frameworks (MOFs) are commonly employed. sci-hub.se this compound can be integrated into these functional layers to impart specific properties. For example, DTPA-modified upconversion nanoparticles (UCNPs) present carboxyl groups on their surface, which can be used for the covalent attachment of biomolecules, creating a functionalized surface for biosensing applications. mdpi.com

The development of two-dimensional ytterbium oxide (Yb2O3) nanodisks has also shown promise for biosensor fabrication. researchgate.net In one study, glassy carbon electrodes were modified with these nanodisks, followed by the immobilization of urease and covering with a Nafion membrane to create a urea (B33335) biosensor. researchgate.net This demonstrates how ytterbium-based nanomaterials can serve as a platform for enzyme immobilization and subsequent biosensing.

Furthermore, the functionalization of nanoparticles is crucial for their use in biosensing. mdpi.com Magnetic nanoparticles, for instance, are often surface-modified with carboxyl groups to enable the attachment of antibodies through chemical coupling. mdpi.com Similarly, this compound-functionalized nanoparticles can be designed to capture specific target analytes, leveraging the chelating properties of DTPA.

Table 3: Surface Functionalization Strategies for Biosensing

Functionalization TechniqueMaterialBioreceptor ImmobilizationApplication
Self-Assembled Monolayers (SAMs) Gold surface, various molecules sci-hub.seCovalent attachment to terminal functional groups sci-hub.seGeneral biosensor development sci-hub.se
DTPA-modified UCNPs NaYF4: Yb3+, Tm3+ mdpi.comCoupling to exposed carboxyl groups mdpi.comDNA-based biosensors mdpi.com
2D Ytterbium Oxide Nanodisks Yb2O3 researchgate.netEnzyme immobilization researchgate.netUrea biosensor researchgate.net
Photochemical Immobilization Gold surface rsc.orgUpright orientation of antibodies via thiols rsc.orgImmunosensors rsc.org

Luminescent Material Development and Characterization Incorporating this compound Derivatives for Research Applications

This compound and its derivatives are integral to the development of advanced luminescent materials, particularly those that emit in the near-infrared (NIR) region. uva.nlacs.orgpitt.edu The luminescence of lanthanide ions like ytterbium is characterized by sharp, line-like emission bands and long luminescence lifetimes, making them ideal for various optical applications. acs.orgpitt.edu

A key aspect of developing luminescent lanthanide complexes is the "antenna effect," where an organic ligand (the antenna) absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light. uva.nl Research has focused on designing ligands that can effectively sensitize the NIR emission of Yb3+. pitt.edu For instance, tropolonate ligands have been shown to be efficient sensitizers for several NIR-emitting lanthanide cations, including ytterbium. pitt.edu

The photophysical properties of this compound complexes have been studied extensively. For example, a water-soluble luminescent Yb complex derived from fluorexon has been shown to have a significantly higher NIR luminescence quantum yield compared to Yb(AMFLU-DTPA). uva.nl The proximity of the chromophore to the lanthanide ion is crucial for efficient sensitization. uva.nl

Recent research has also explored novel ytterbium complexes with unique luminescence properties. One such complex, [Yb(tta)3DFQZ], exhibits enhanced two-photon sensitized NIR luminescence. rsc.org Interestingly, the quantum yield for the sensitized Yb3+ luminescence of this complex increases with rising temperature when under a nitrogen atmosphere. rsc.org This property has been utilized to create a polymer film-based sensor for detecting temperature changes via the luminescence spectrum of Yb3+. rsc.org

Another study reported a novel ytterbium complex, Yb(DPPDA)2, which showed a notable absolute quantum yield of 0.46% and a long luminescent lifetime of 105 µs in solution. mdpi.com The intrinsic quantum yield was calculated to be as high as 12.5%, attributed to the minimal number of solvent molecules bound to the Yb3+ ion and the absence of quenching groups in its immediate coordination sphere. mdpi.com

Table 4: Luminescent Properties of Ytterbium Complexes

Ytterbium ComplexKey Luminescent PropertyPotential Application
Yb(fluorexon) Higher NIR luminescence quantum yield than Yb(AMFLU-DTPA) uva.nlWater-soluble luminescent probes uva.nl
[Yb(tta)3DFQZ] Temperature-dependent quantum yield rsc.orgLuminescence-based temperature sensors rsc.org
Yb(DPPDA)2 High intrinsic quantum yield (12.5%) and long lifetime (105 µs) mdpi.comHighly efficient NIR emitters mdpi.com
Ytterbium-porphyrin complexes Dual-emissive (4f-luminescence and porphyrin fluorescence) dnu.dp.uaDual-modal imaging probes dnu.dp.ua

Metal-Organic Framework (MOF) Research with this compound Moieties

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of ytterbium, often with sensitizing organic linkers, into MOFs allows for the creation of new materials with tunable and enhanced photophysical properties, particularly near-infrared (NIR) emission. nih.gov

Research in this area has focused on designing Yb-based MOFs for various applications. For example, ytterbium metal-organic frameworks have been developed that exhibit tunable excitation properties, which is crucial for applications in biological imaging. nih.govhal.science By carefully selecting the organic linkers, it is possible to control the sensitization of the Yb3+ ions and, consequently, the intensity and wavelength of the emitted NIR light.

In one study, 2D Yb-TCPP MOFs were synthesized using tetrakis(4-carboxyphenyl)porphyrin (TCPP) as the organic linker. nih.gov These MOFs, with a size of around 200 nm, demonstrated a broadened absorbance band in the visible range compared to the free TCPP molecule, which is attributed to the coordination between TCPP and Yb3+. nih.gov This enhanced absorbance in the long-wavelength range is highly desirable for therapeutic applications. nih.gov

The development of near-infrared luminescent lanthanide MOF "barcodes" represents another innovative application. hal.sciencecnrs-orleans.fr These materials could potentially be used for multiplexed biological assays and imaging. The rigid and porous structure of MOFs can also be used to "turn on" the fluorescence of otherwise non-emissive molecules through a phenomenon known as matrix coordination-induced emission (MCIE). researchgate.net This approach offers an alternative to aggregation-induced emission and could lead to the development of novel sensing materials based on Yb-MOFs.

While direct research on MOFs constructed with this compound as the primary linker is less documented in the provided search results, the principles of incorporating lanthanides and functional organic linkers into MOFs are well-established. The chelating nature of DTPA and its ability to be functionalized suggest its potential as a component in future Yb-MOF designs, aiming to combine the structural advantages of MOFs with the specific properties of the Yb-DTPA complex.

Table 5: Research on Ytterbium-Containing Metal-Organic Frameworks

MOF SystemOrganic LinkerKey FindingPotential Application
Yb-MOFs Various organic sensitizers nih.govTunable and enhanced photophysical properties nih.govNear-infrared emitting materials nih.gov
2D Yb-TCPP MOFs Tetrakis(4-carboxyphenyl)porphyrin (TCPP) nih.govBroadened absorbance in the visible range nih.govPhotodynamic therapy nih.gov
NIR Luminescent Ln-MOFs Not specified hal.sciencecnrs-orleans.fr"Barcode" concept for multiplexing hal.sciencecnrs-orleans.frBiological imaging and assays hal.sciencecnrs-orleans.fr
TPE-based MOFs Tetraphenylethylene derivatives researchgate.netMatrix coordination-induced emission (MCIE) researchgate.netFluorescent sensing materials researchgate.net

Future Research Directions and Emerging Avenues in Ytterbium Dtpa Chemistry

Exploration of Novel DTPA Derivatives and Macrocyclic Ligands for Enhanced Ytterbium Chelation Properties

The stability and functionality of the Ytterbium-DTPA complex are critically dependent on the structure of the ligand. Current research is actively exploring modifications to the DTPA backbone and the development of entirely new macrocyclic ligands to improve the chelation of the ytterbium ion (Yb³⁺).

One promising approach involves the synthesis of new macrocyclic ligands derived from DTPA dianhydride. For instance, a novel macrocyclic ligand, MT14DCH, was synthesized by reacting DTPA dianhydride with trans-1,4-diaminocyclohexane. acs.org This new ligand forms a stable complex with Yb(III) and includes a water molecule in the first coordination sphere, a feature that can be tuned for specific applications. acs.org The synthesis of such macrocycles is often performed at high dilution to favor cyclization over polymerization. acs.org

Researchers are also investigating other macrocyclic cores, such as 1,4,7-triazacyclononane (B1209588) (tacn) and 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), as scaffolds for new ligands. diva-portal.orgresearchgate.netrsc.orgnih.gov For example, Yb(III) complexes with tacn-based ligands have shown improved luminescence properties compared to their cyclen-based counterparts. diva-portal.orgresearchgate.netrsc.org These ligands can be functionalized with chromophores that act as antennas to enhance the emission of the ytterbium ion. diva-portal.orgresearchgate.netrsc.org The electronic properties of these ligands can be further modulated by introducing different substituents, which in turn affects the properties of the resulting ytterbium complex. diva-portal.orgresearchgate.netrsc.org The goal of this research is to create more robust and efficient chelates for various applications. google.comwipo.int

Table 1: Comparison of Macrocyclic Ligands for Ytterbium Chelation

Ligand CoreKey FeaturesPotential AdvantagesReference
DTPA-based Macrocycle Water-soluble, incorporates a water molecule in the coordination sphere.Tunable properties for specific applications. acs.org
1,4,7-triazacyclononane (tacn) Enhanced Yb(III) luminescence compared to cyclen-based ligands.Improved emissive properties for imaging. diva-portal.orgresearchgate.netrsc.org
1,4,7,10-tetraazacyclododecane (cyclen) Forms twisted-square-antiprismatic structures.Well-established scaffold for modification. nih.gov

Development of Sophisticated In Vitro and Ex Vivo Models for Comprehensive Ytterbium DTPA Complex Evaluation

To accurately predict the in vivo behavior of new Ytterbium-DTPA complexes, researchers are developing more sophisticated in vitro and ex vivo models. These models aim to simulate the complex biological environment and provide a more comprehensive evaluation of the stability, efficacy, and potential interactions of these compounds.

In vitro studies are crucial for the initial characterization of Yb-DTPA complexes. These studies often involve assessing the complex's stability in human serum and its interaction with various cell lines. researchgate.net For example, cytotoxicity studies using human umbilical vein endothelial cells (HUVEC) can provide initial insights into the biocompatibility of a new complex. researchgate.net Furthermore, in vitro models like the Madin-Darby canine kidney (MDCK) cell monolayer are used to study the permeability of these complexes across biological barriers. rsc.org

Ex vivo evaluations often involve studying the biodistribution of the ytterbium complex in isolated organs and tissues from animal models. thno.org For instance, ex vivo gamma-counting of organs isolated from mice after injection of a radiolabeled ytterbium complex can provide detailed information about its distribution and clearance. thno.org These studies are essential for understanding the pharmacokinetic profile of the complex and identifying potential target organs or tissues. researchgate.net The development of more realistic ex vivo models that better mimic the physiological conditions of the human body is an active area of research.

Application of Artificial Intelligence and Machine Learning in Rational Ytterbium Chelate Design

The design of novel chelating agents is a complex process involving a vast chemical space. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize this process. nih.govnih.gov These computational approaches can analyze large datasets of existing ligands and their properties to identify key structural features that contribute to high stability and desired functionality. researchgate.net

ML models can be trained to predict the properties of new, hypothetical Yb-DTPA derivatives, allowing researchers to screen a large number of candidates computationally before undertaking expensive and time-consuming synthesis and experimental evaluation. researchgate.netcimne.com For example, machine learning algorithms can be used to predict the hardness or other physicochemical properties of new compounds. researchgate.net This "in silico" screening can significantly enhance the efficiency of discovering novel chelates with superior performance. nih.gov

Furthermore, AI can be used in the de novo design of ligands, where algorithms generate entirely new molecular structures tailored to specific requirements. mdpi.com This approach has the potential to uncover unconventional ligand architectures with unprecedented chelation properties for ytterbium. The integration of AI and ML into the design-synthesize-test cycle is expected to revolutionize the development of next-generation Ytterbium-DTPA complexes. mdpi.com

Interdisciplinary Research Integrating this compound Chemistry with Advanced Materials Science and Biophysics

The unique properties of Ytterbium-DTPA complexes are finding applications beyond traditional biomedical imaging, leading to a surge in interdisciplinary research that bridges chemistry with materials science and biophysics. ourphysics.orgusc.esinteresjournals.orgvanderbilt.edu

In materials science, ytterbium-based nanoparticles are being developed for applications such as spectral CT imaging. researchgate.netresearchgate.netnih.gov These nanoparticles can be coated with polymers to enhance their biocompatibility and stability in biological systems. researchgate.net The integration of Ytterbium-DTPA into nanomaterials can lead to hybrid systems with combined diagnostic and therapeutic functionalities. interesjournals.orghawaii.edu For instance, Yb-containing nanoparticles can be designed to be selective for certain biological targets, such as fibrin (B1330869) in atherosclerotic plaques. nih.gov

From a biophysics perspective, researchers are investigating the fundamental interactions of Ytterbium-DTPA complexes with biological macromolecules and cellular structures. ourphysics.orgvanderbilt.edu Understanding these interactions at the molecular level is crucial for designing probes with high specificity and for interpreting the signals obtained from imaging experiments. This interdisciplinary approach is essential for translating the potential of Ytterbium-DTPA chemistry into practical applications in both medicine and materials science. usc.es

Expanding the Scope of Spectroscopic and Multi-modal Imaging Research Methodologies for this compound Systems

The characterization and application of Ytterbium-DTPA systems heavily rely on advanced spectroscopic and imaging techniques. Future research will focus on expanding the repertoire of these methodologies to gain deeper insights into the behavior of these complexes and to develop novel multi-modal imaging approaches. thno.org

Spectroscopic techniques are fundamental for characterizing the structure and dynamics of Yb-DTPA complexes. nih.gov Advanced NMR techniques, such as NOESY, COSY, HSQC, and HMBC, are used to determine the solution structure of these complexes. nih.gov Luminescence spectroscopy is another key tool, particularly for Yb(III) complexes, which can exhibit near-infrared (NIR) emission. diva-portal.orgresearchgate.netrsc.org Researchers are working on improving the quantum yields of Yb(III) luminescence for more sensitive detection. diva-portal.orgresearchgate.netrsc.org

In the realm of imaging, there is a growing interest in developing multi-modal probes that combine the advantages of different imaging modalities. thno.org For example, a single Ytterbium-based agent could potentially be used for both CT and fluorescence imaging. researchgate.net Spectral CT is a particularly promising technique that can discriminate metal-rich contrast agents based on their unique X-ray K-edge energy signatures, allowing for "multicolor" imaging. nih.gov The development of Ytterbium-DTPA based agents for these advanced, multi-modal imaging techniques is a vibrant area of ongoing research. researchgate.netcardiff.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.